molecular formula C22H23N3O2 B7698103 N-cyclohexyl-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide

N-cyclohexyl-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide

Cat. No. B7698103
M. Wt: 361.4 g/mol
InChI Key: TXZDSUHAFKTACC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTB is a benzamide derivative that contains an oxadiazole ring and a tolyl group.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer progression and metastasis. This compound has also been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in energy metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit the proliferation of various cancer cell lines. This compound has also been reported to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells exposed to oxidative stress. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclohexyl-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide in lab experiments is its versatility. This compound can be easily modified to introduce new functional groups or to tune its properties for specific applications. Additionally, this compound has low toxicity and is relatively stable, making it suitable for long-term studies. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in some experiments.

Future Directions

For N-cyclohexyl-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide research include the development of this compound-based materials and the investigation of this compound as a potential therapeutic agent.

Synthesis Methods

The synthesis of N-cyclohexyl-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the condensation of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with cyclohexylamine and subsequent coupling with 2-chlorobenzoyl chloride. The final product is obtained after purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-cyclohexyl-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties. In analytical chemistry, this compound has been employed as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-cyclohexyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-15-9-5-6-12-17(15)20-24-22(27-25-20)19-14-8-7-13-18(19)21(26)23-16-10-3-2-4-11-16/h5-9,12-14,16H,2-4,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZDSUHAFKTACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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